4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione
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Overview
Description
4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of fluorine atoms at the 4 and 6 positions, a methoxybenzyl group at the 5 position, and a thione group at the 2 position of the benzimidazole ring. These structural features impart unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through nucleophilic substitution reactions, often using methoxybenzyl chloride in the presence of a base like potassium carbonate.
Formation of the Thione Group: The thione group can be introduced by treating the benzimidazole derivative with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the thione group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under reflux conditions.
Substitution: Nucleophiles such as amines or thiols; reactions can be conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of fluorine atoms often enhances the biological activity and metabolic stability of the compound.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets. Research is ongoing to determine its efficacy and safety in treating different diseases.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms can enhance binding affinity and selectivity. The methoxybenzyl group may also contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Similar in structure but with a difluoromethoxy group instead of a methoxybenzyl group.
2-Mercaptobenzimidazole: Lacks the fluorine atoms and the methoxybenzyl group, making it less complex.
4-Methoxyphenylboronic acid: Contains a methoxy group but lacks the benzimidazole core and fluorine atoms.
Uniqueness
4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione is unique due to the combination of fluorine atoms, a methoxybenzyl group, and a thione group on the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H12F2N2O2S |
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Molecular Weight |
322.3 g/mol |
IUPAC Name |
4,6-difluoro-5-[(4-methoxyphenyl)methoxy]-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C15H12F2N2O2S/c1-20-9-4-2-8(3-5-9)7-21-14-10(16)6-11-13(12(14)17)19-15(22)18-11/h2-6H,7H2,1H3,(H2,18,19,22) |
InChI Key |
JQYXEMBKYXHSMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C3C(=C2F)NC(=S)N3)F |
Origin of Product |
United States |
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